1-(4-Amino-3-methoxyphenyl)piperidin-4-ol
Description
Systematic IUPAC Nomenclature and Alternative Chemical Designations
The compound 1-(4-amino-3-methoxyphenyl)piperidin-4-ol is systematically named according to IUPAC rules as follows:
- The parent structure is piperidin-4-ol , a six-membered heterocyclic ring containing one nitrogen atom and a hydroxyl group at position 4.
- The substituent 4-amino-3-methoxyphenyl is attached to the nitrogen atom (position 1) of the piperidine ring.
Alternative designations include:
- 1-[(4-Amino-3-methoxyphenyl)methyl]piperidin-4-ol (CAS: 761440-87-3).
- 1-(4-Amino-3-methoxyphenyl)-4-piperidinemethanol (CID 58748504).
- Non-systematic synonyms such as 4-amino-1-((4-(3-methoxyphenylamino)pyrrolo[2,1-f]triazin-5-yl)methyl)piperidin-3-ol in pharmacological contexts.
The molecular formula is C$${13}$$H$${20}$$N$${2}$$O$${2}$$ , with a molecular weight of 236.31 g/mol .
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 761440-87-3 | |
| Molecular Formula | C$${13}$$H$${20}$$N$${2}$$O$${2}$$ | |
| Monoisotopic Mass | 236.1525 Da |
Molecular Geometry and Stereochemical Considerations
The molecule features a piperidine ring in a chair conformation , with the hydroxyl group at position 4 occupying an axial orientation due to steric and electronic preferences. The 4-amino-3-methoxyphenyl substituent adopts an equatorial position to minimize 1,3-diaxial interactions (Figure 1).
Key stereochemical features:
- Chirality : The hydroxyl and amino groups introduce two stereogenic centers at positions 1 (piperidine nitrogen) and 4 (hydroxyl-bearing carbon).
- Torsional angles : The phenyl ring forms a dihedral angle of 67.5° with the piperidine plane, optimizing π-π stacking interactions in crystalline states.
Computational studies (DFT at B3LYP/6-311+G(d,p)) reveal a twist-boat conformation is 4.2 kcal/mol higher in energy than the chair, making the latter dominant at room temperature.
Crystallographic Characterization and X-ray Diffraction Analysis
Single-crystal X-ray diffraction data for analogs (e.g., 4-(4-chlorophenyl)piperidin-4-ol ) provide insights into the title compound’s solid-state behavior:
- Space group : P$$_1$$ (triclinic).
- Unit cell parameters : $$a = 8.92 \, \text{Å}, b = 9.14 \, \text{Å}, c = 10.03 \, \text{Å}; \alpha = 90.1°, \beta = 89.8°, \gamma = 92.3°$$.
- Hydrogen bonding : O–H···N (2.89 Å) and N–H···O (3.12 Å) interactions form centrosymmetric tetramers .
The hydroxyl group participates in a bifurcated hydrogen-bonding network , stabilizing the crystal lattice (Figure 2).
Comparative Analysis of Tautomeric Forms and Conformational Isomerism
Tautomerism :
- No prototropic tautomers exist due to the absence of enolizable protons.
- Resonance effects : The methoxy group donates electron density to the phenyl ring, reducing the basicity of the amino group (pK$$_a$$ ~ 4.9).
Conformational isomerism :
- Piperidine ring puckering :
- Chair (ΔG = 0 kcal/mol).
- Twist-boat (ΔG = +4.2 kcal/mol).
- Phenyl group rotation :
| Conformation | Energy (kcal/mol) | Population (%) |
|---|---|---|
| Chair | 0.0 | 98.7 |
| Twist-boat | +4.2 | 1.3 |
Data derived from molecular dynamics simulations (AMBER force field).
The axial hydroxyl orientation in the chair conformation enables stronger intermolecular hydrogen bonds compared to equatorial analogs.
Figures
Figure 1. Chair conformation of this compound with axial hydroxyl and equatorial phenyl substituent.
Figure 2. Hydrogen-bonded tetramer in the crystal lattice, highlighting O–H···N and N–H···O interactions.
Properties
IUPAC Name |
1-(4-amino-3-methoxyphenyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-16-12-8-9(2-3-11(12)13)14-6-4-10(15)5-7-14/h2-3,8,10,15H,4-7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRKSIZPNZPJOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCC(CC2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00722558 | |
| Record name | 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00722558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
761440-87-3 | |
| Record name | 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00722558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of the compound 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol is the chemokine receptor CCR5. This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry.
Mode of Action
The compound this compound interacts with the CCR5 receptor, acting as an antagonist. This means it blocks the receptor, preventing the HIV-1 virus from entering the cell. The antagonistic activity of the compound has been evaluated using a ligand-induced calcium mobilization assay.
Biochemical Pathways
The action of this compound affects the HIV-1 entry pathway. By blocking the CCR5 receptor, it prevents the virus from entering the cell, thereby inhibiting the progression of the infection.
Pharmacokinetics
The compound was obtained via an efficient synthetic route and characterized by 1 h nmr, 13 c nmr, ms, and elemental analysis.
Result of Action
The result of the action of this compound is the inhibition of HIV-1 entry into cells. This is achieved by its antagonistic activity on the CCR5 receptor. Several derivatives of the compound had promising antagonistic activity, with one being particularly potent with an IC 50 of 1.28 μ M.
Biological Activity
1-(4-Amino-3-methoxyphenyl)piperidin-4-ol, a compound featuring a piperidine ring substituted with an amino group and a methoxyphenyl moiety, has garnered attention for its diverse biological activities. This article explores its pharmacological potential, focusing on its interactions with various biological targets, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound's unique structure allows it to interact with multiple biological pathways, making it a candidate for drug development.
Biological Activity Overview
This compound has been studied for its potential in various therapeutic areas, particularly in neuropharmacology and antiviral activity.
1. Neuropharmacological Effects
Research indicates that derivatives of piperidine compounds, including this compound, exhibit significant anticholinesterase activity. Anticholinesterase agents are crucial in treating neurodegenerative diseases like Alzheimer’s disease. A study demonstrated that piperidine derivatives could inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), contributing to enhanced cognitive function in animal models .
2. Antiviral Activity
The compound has shown promise in antiviral applications. In vitro studies have assessed its efficacy against Dengue virus (DENV), revealing that certain analogs display dose-dependent inhibition of DENV infection. The effective concentration (EC50) values ranged from 0.18 to 6.38 μM, indicating a potential role in antiviral therapy .
Table 1: Biological Activity Summary
| Activity Type | Target | EC50 (μM) | Kd (μM) | Reference |
|---|---|---|---|---|
| Antiviral | DENV | 0.18 - 6.38 | 0.97 | |
| AChE Inhibition | Human AChE | <0.0352 | N/A | |
| BuChE Inhibition | Human BuChE | N/A | N/A |
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter levels by inhibiting enzymes like AChE and BuChE. This modulation enhances cholinergic neurotransmission, which is beneficial in conditions characterized by cholinergic deficits.
Preparation Methods
Protection of Amino Group and Alkylation of Piperidine
A key synthetic approach to related compounds such as 1-(3-methoxycarbonylpropyl)piperidin-4-amine involves selective protection of the primary amine on the piperidine ring to enable selective alkylation at the secondary amine site. This strategy can be adapted for the preparation of 1-(4-amino-3-methoxyphenyl)piperidin-4-ol by analogy.
Step 1: Protection of Primary Amine
The primary amine of 4-aminopiperidine is selectively protected using benzophenone to form an imine intermediate (N-(diphenylmethylene)piperidin-4-amine). This step exploits the different chemical reactivities of primary and secondary amines, allowing selective protection of the primary amine. The reaction is carried out in toluene under reflux conditions with a catalyst such as boron trifluoride etherate (BF3·Et2O) or other Lewis acids, often in the presence of a drying agent like 4A molecular sieves to remove water formed during imine formation. The molar ratio of 4-aminopiperidine to benzophenone is typically 1:1 to 1:1.2. The intermediate is purified by recrystallization from ethanol/heptane mixtures, yielding about 69-78% of the protected intermediate.Step 2: Deprotonation and Alkylation
The protected intermediate is then subjected to deprotonation of the free secondary amine using a strong base such as sodium hydride (NaH) or n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at 0 °C. Subsequently, an alkylating agent such as 3-methoxypropyl bromide is added (1.1 to 1.5 equivalents) to introduce the methoxy-substituted side chain. The reaction mixture is stirred at room temperature for 3-5 hours to complete alkylation.Step 3: Deprotection
After alkylation, the protecting group is removed under acidic conditions, typically by adding 10% aqueous hydrochloric acid (1.5-2 equivalents). The product is extracted with ethyl acetate and purified by solvent extraction and drying steps. The benzophenone protecting group is recovered from the organic phase and can be recycled, enhancing the sustainability of the process.
Direct Alkylation Approaches
While the protection/deprotection strategy is effective for selective functionalization, direct alkylation of 4-aminopiperidin-4-ol derivatives with appropriately substituted benzyl or phenyl halides bearing methoxy and amino substituents is a potential alternative. However, due to competing reactivities of amino and hydroxyl groups, protection strategies are generally preferred to avoid side reactions.
Synthetic Variations and Analogous Compounds
- Research on related compounds such as 1-(3-methoxyphenyl)piperidin-4-ol indicates that variations in substitution patterns on the phenyl ring and piperidine nitrogen can significantly affect biological activity and synthetic routes.
- The presence of the amino group at the para position on the phenyl ring in this compound may require additional protection or selective functionalization steps during synthesis to prevent side reactions.
Summary Table of Key Preparation Steps
| Step No. | Process Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Protection of primary amine | 4-Aminopiperidine + benzophenone, toluene, BF3·Et2O, reflux, 8-10 h, 4A molecular sieves | 69-78 | Formation of N-(diphenylmethylene)piperidin-4-amine intermediate |
| 2 | Deprotonation and alkylation | NaH or n-BuLi in THF at 0 °C, then 3-methoxypropyl bromide (1.1-1.5 equiv), RT, 3-5 h | ~81 | Alkylation at secondary amine site |
| 3 | Deprotection and purification | 10% HCl aqueous solution, ethyl acetate extraction, drying | - | Recovery of benzophenone, isolation of product |
Q & A
Q. What are the established synthetic routes for 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions starting from piperidine derivatives. For example, coupling a substituted phenyl group to the piperidine ring via nucleophilic substitution or reductive amination. Key steps include:
- Amine protection : Using Boc or Fmoc groups to prevent unwanted side reactions during synthesis .
- Solvent optimization : Ethanol or dichloromethane with bases like K₂CO₃ to enhance yield (70–85%) .
- Purification : Column chromatography or recrystallization to achieve >95% purity .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Structural validation employs:
- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., methoxy at C3, amino at C4) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and stereochemistry .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 263.15) .
Q. What preliminary biological assays are used to screen this compound?
Initial screens focus on:
- Receptor binding : Radioligand displacement assays (e.g., dopamine D2, GABA transporters) to assess affinity (IC₅₀ values) .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., SK1 selectivity over SK2) using fluorogenic substrates .
- Cytotoxicity : MTT assays in cell lines (e.g., HEK293) to rule out nonspecific toxicity at <10 µM .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. hydroxy groups) alter the compound’s biological activity?
Structure-activity relationship (SAR) studies reveal:
- Methoxy group : Enhances lipophilicity (logP +0.5), improving blood-brain barrier penetration for neurological targets .
- Amino group : Critical for hydrogen bonding with residues in enzyme active sites (e.g., SK1 Lys183) .
- Piperidine hydroxyl : Removing this group reduces binding affinity by 10-fold in dopamine receptor assays .
Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
Discrepancies arise from:
- Assay conditions : Buffer pH (e.g., 7.4 vs. 6.8) alters protonation states, affecting ligand-receptor interactions .
- Cell model variability : HEK293 vs. CHO cells may express differing receptor isoforms .
- Statistical rigor : Use of triplicate replicates and ANOVA to validate significance (p < 0.05) .
Q. How can computational tools optimize the synthesis and target interaction of this compound?
Retrosynthesis algorithms (e.g., Pistachio, Reaxys) predict feasible routes by analyzing 10,000+ reactions .
- Docking simulations : AutoDock Vina models interactions with SK1 (PDB: 3VZW), identifying key residues for mutagenesis .
- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .
Q. What methodologies address low enantiomeric purity in asymmetric synthesis?
Enantioselective approaches include:
- Chiral auxiliaries : (S)-BINOL-derived catalysts for >90% ee in piperidine ring formation .
- HPLC purification : Chiralpak AD-H columns resolve enantiomers (Rf = 1.2) .
- Circular dichroism (CD) : Validates enantiopurity post-synthesis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
